2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide
Overview
Description
BC-1471 is a small-molecule inhibitor of STAM-binding protein (STAMBP) deubiquitinase activity. It is known to inhibit the inflammasome activity of NACHT, LRR, and PYD domains-containing protein 7 (NALP7), which plays a role in the regulation of innate immune responses .
Mechanism of Action
Target of Action
The primary target of 2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, also known as BC-1471, is the STAM-binding protein (STAMBP), a deubiquitinase . STAMBP plays a crucial role in the deubiquitination process, which is a posttranslational protein modification involved in a myriad of biological pathways .
Mode of Action
BC-1471 inhibits the isopeptidase activity of STAMBP . Isopeptidase activity is essential for the function of deubiquitinases like STAMBP, which deconjugate the single ubiquitin moiety or poly-ubiquitin chains from substrates . By inhibiting this activity, BC-1471 disrupts the normal function of STAMBP .
Biochemical Pathways
The inhibition of STAMBP by BC-1471 affects the ubiquitin-proteasome system (UPS), a central pathway in cellular function that regulates numerous biological processes, including immune responses, DNA repair, and the cell cycle . By disrupting the function of STAMBP, BC-1471 can influence these processes.
Result of Action
BC-1471 decreases the protein levels of NALP7, a constituent of the inflammasome, and suppresses the release of interleukin (IL)-1b after Toll-like receptor agonism . This suggests that BC-1471 can influence the regulation of innate immune responses .
Biochemical Analysis
Biochemical Properties
BC-1471 interacts with the STAM-binding protein (STAMBP), a deubiquitinase enzyme . It inhibits the deubiquitinase activity of STAMBP, which leads to a decrease in NACHT, LRR and PYD domains-containing protein 7 (NALP7) protein levels . This interaction suppresses the release of IL-1β after TLR agonism .
Cellular Effects
In cellular processes, BC-1471 has been observed to decrease endogenous NALP7 abundance in THP-1 cells . This effect is specific to NALP7 and does not affect NALP6, NALP3, ASC, or pro-caspase-1 . The suppression of IL-1β release by BC-1471 has been observed in several human inflammatory systems, including THP-1 monocyte/macrophages, PBMCs, and lung organ culture .
Molecular Mechanism
The molecular mechanism of BC-1471 involves the interruption of the STAMBP-Ub-NALP7 interaction . By inhibiting the deubiquitinase activity of STAMBP, BC-1471 prevents the deubiquitination of Ub-NALP7 in vitro . This leads to a decrease in NALP7 protein levels and a suppression of IL-1β release after TLR agonism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BC-1471 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of BC-1471 follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
BC-1471 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents used in the reactions of BC-1471 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of BC-1471 with modified functional groups. These derivatives are often used for further studies to understand the structure-activity relationship and to develop more potent analogs .
Scientific Research Applications
BC-1471 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study deubiquitinase activity and to develop new inhibitors.
Biology: Employed in cellular studies to understand the role of STAMBP and NALP7 in immune responses.
Medicine: Investigated for its potential therapeutic applications in inflammatory diseases and immune disorders.
Industry: Utilized in the development of new drugs targeting deubiquitinase enzymes
Comparison with Similar Compounds
BC-1471 is unique in its high selectivity and potency as a deubiquitinase inhibitor. Similar compounds include:
USP7 Inhibitors: Target the ubiquitin-specific protease 7 enzyme.
USP30 Inhibitors: Target the ubiquitin-specific protease 30 enzyme.
UCHL1 Inhibitors: Target the ubiquitin carboxyl-terminal hydrolase L1 enzyme
These compounds share similar mechanisms of action but differ in their selectivity and potency towards specific deubiquitinase enzymes. BC-1471 stands out due to its specific inhibition of STAMBP and its potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRCJKXXVVAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper and its potential implications?
A1: The research paper [] investigates the role of the deubiquitinase STAMBP in regulating the NALP7 inflammasome, a key component of the innate immune system. While the abstract doesn't provide specific details about the compound "2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide", it highlights the broader scientific context of targeting deubiquitinases like STAMBP to potentially modulate inflammasome activity. This could have implications for developing new therapeutic strategies for inflammatory diseases associated with dysregulated NALP7 inflammasome activity.
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